molecular formula C6H15ClN2O2S B12305077 rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis

rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis

Cat. No.: B12305077
M. Wt: 214.71 g/mol
InChI Key: DSUBQVVZHSELLE-UHFFFAOYSA-N
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Description

rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis is a chemical compound with the molecular formula C6H14N2O2S·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis typically involves the following steps:

    Cyclopentylamine Formation: The starting material, cyclopentylamine, is synthesized through the reduction of cyclopentanone using a reducing agent such as sodium borohydride.

    Methanesulfonamide Introduction: The cyclopentylamine is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide derivative.

    Hydrochloride Salt Formation: Finally, the methanesulfonamide derivative is treated with hydrochloric acid to form the hydrochloride salt of rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives such as sulfonic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
  • rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis

Uniqueness

rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activity. Its methanesulfonamide group differentiates it from other similar compounds, providing unique properties and applications.

Properties

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

IUPAC Name

(3-aminocyclopentyl)methanesulfonamide;hydrochloride

InChI

InChI=1S/C6H14N2O2S.ClH/c7-6-2-1-5(3-6)4-11(8,9)10;/h5-6H,1-4,7H2,(H2,8,9,10);1H

InChI Key

DSUBQVVZHSELLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CS(=O)(=O)N)N.Cl

Origin of Product

United States

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